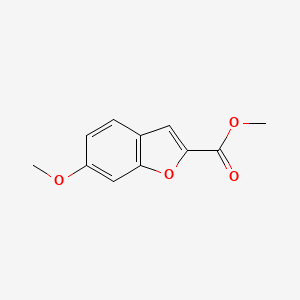

Methyl 6-methoxybenzofuran-2-carboxylate

Description

Significance of Benzofuran (B130515) Core in Chemical and Life Sciences

The benzofuran nucleus is a fundamental structural unit found in numerous biologically active natural products and synthetic compounds. researchgate.netresearchgate.net Its importance is underscored by its presence in many pharmaceuticals and polymers. researchgate.net The diverse pharmacological activities exhibited by benzofuran derivatives have cemented their role in medicinal chemistry. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. researchgate.netsemanticscholar.org The rigid, planar structure of the benzofuran core allows it to effectively interact with various biological targets, such as enzymes and receptors, leading to a broad spectrum of physiological effects. researchgate.netnih.gov

Prevalence in Natural Products and Synthetic Compounds

Benzofuran derivatives are widespread in nature, having been isolated from various plant families like Asteraceae, Rutaceae, and Moraceae. researchgate.netresearchgate.net Well-known natural products containing the benzofuran moiety include ailanthoidol, a neolignan with a 2-arylbenzofuran skeleton, and furocoumarins like angelicin (B190584) and psoralen, which are used in treating skin diseases. researchgate.netresearchgate.net

The therapeutic potential of these natural compounds has inspired chemists to synthesize a vast library of benzofuran derivatives. These synthetic analogues are often designed to enhance the biological activity, selectivity, and pharmacokinetic properties of their natural counterparts. Amiodarone, an antiarrhythmic drug, and bufuralol (B1668043) are prominent examples of synthetic pharmaceuticals built around the benzofuran core. researchgate.net

Overview of Research Directions for Benzofuran Derivatives

Current research on benzofuran derivatives is multifaceted and continues to expand. A primary focus remains on the discovery of new therapeutic agents, with significant efforts directed towards developing novel anticancer, antimicrobial, and antiviral drugs. researchgate.netresearchgate.net Researchers are exploring the structure-activity relationships of benzofuran compounds to design more potent and selective molecules. researchgate.net

Another major research avenue involves the development of new and efficient synthetic methodologies for constructing the benzofuran ring and its derivatives. researchgate.net This includes the use of transition-metal-catalyzed reactions, multicomponent reactions, and environmentally benign synthetic strategies. cardiff.ac.uk Furthermore, benzofuran-based materials are being investigated for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and energy storage devices. cardiff.ac.uk The ongoing exploration of benzofuran chemistry promises to unlock new applications in medicine, agriculture, and technology.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 6-methoxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-8-4-3-7-5-10(11(12)14-2)15-9(7)6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWDPIQGBIWAPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(O2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203910 | |

| Record name | Methyl 6-methoxy-2-benzofurancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55364-67-5 | |

| Record name | 2-Benzofurancarboxylic acid, 6-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55364-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methoxy-2-benzofurancarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055364675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 6-methoxy-2-benzofurancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-methoxy-2-benzofurancarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Benzofuran 2 Carboxylate Derivatives

Strategies for Constructing the Benzofuran (B130515) Nucleus

The formation of the benzofuran core is the pivotal step in the synthesis of its derivatives. Modern organic synthesis has furnished a diverse array of strategies to achieve this, primarily centered around the formation of the furan (B31954) ring fused to a benzene (B151609) ring. These methods can be broadly categorized into cyclization reactions and one-pot multicomponent reactions.

Cyclization Reactions

Intramolecular cyclization is a powerful and widely employed strategy for the synthesis of the benzofuran nucleus. These reactions typically involve the formation of a C-O bond between a phenolic hydroxyl group and a suitably positioned side chain, or a C-C bond to complete the furan ring.

Iodocyclization has emerged as a mild and efficient method for the synthesis of benzofurans, particularly for the formation of 3-iodobenzofurans from o-alkynylphenols. medcraveonline.comresearchgate.net This electrophilic cyclization is typically mediated by an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), often in the presence of a base. medcraveonline.comresearchgate.net The resulting 3-iodobenzofuran (B11763985) can be a versatile intermediate for further functionalization. For the synthesis of a benzofuran-2-carboxylate, the alkyne precursor would need to bear an ester group.

A general representation of this approach involves the reaction of an o-hydroxyphenylpropiolate derivative with an iodine source. The reaction proceeds via an iodonium (B1229267) ion intermediate, which is then attacked by the phenolic oxygen in a 5-endo-dig cyclization to furnish the 3-iodobenzofuran-2-carboxylate.

| Starting Material (General) | Reagents | Product (General) | Yield (%) | Reference |

|---|---|---|---|---|

| o-Alkynylphenol | I₂ / NaHCO₃ | 3-Iodobenzofuran | up to 99% | researchgate.net |

| o-Alkynylphenol | NIS / Ph₃P | 3-Iodobenzofuran | Good to Excellent | researchgate.net |

Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of benzofurans, offering high efficiency and broad substrate scope. nih.govacs.orgacs.org These methods often involve the coupling of phenols with alkynes or the intramolecular cyclization of suitably functionalized precursors. rsc.orgmdpi.comnih.govacs.orgrsc.org

Palladium-Catalyzed Cyclizations: Palladium catalysts are highly effective in promoting the synthesis of benzofurans through various mechanisms, including C-H activation and cross-coupling reactions. mdpi.comacs.orgrsc.orgnih.gov A common strategy involves the oxidative cyclization of o-alkenylphenols or the coupling of o-halophenols with terminal alkynes (Sonogashira coupling) followed by intramolecular cyclization. nih.govmdpi.com For instance, the reaction of a phenol (B47542) with an acrylate (B77674) derivative in the presence of a palladium catalyst can lead to the formation of a benzofuran-2-carboxylate. mdpi.com

| Starting Materials (General) | Catalyst / Reagents | Product (General) | Yield (%) | Reference |

|---|---|---|---|---|

| o-Hydroxystyrene & Iodobenzene | Pd(OAc)₂ / Ligand | 2-Arylbenzofuran | Varies | rsc.org |

| o-Halophenol & Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 2-Substituted Benzofuran | Varies | nih.gov |

| Phenol & Propiolate | Pd(OAc)₂ / PPh₃ / CF₃CO₂Ag | Benzofuran-2-carboxylate | Good | mdpi.com |

Copper-Catalyzed Cyclizations: Copper catalysts are also widely used for the synthesis of benzofurans, often providing a more economical alternative to palladium. nih.govacs.orgrsc.org Copper-catalyzed methods include the coupling of o-halophenols with terminal alkynes and the oxidative cyclization of phenols and alkynes. nih.govrsc.org These reactions can proceed under aerobic conditions, using molecular oxygen as a green oxidant. rsc.org

| Starting Materials (General) | Catalyst / Reagents | Product (General) | Yield (%) | Reference |

|---|---|---|---|---|

| Phenol & Terminal Alkyne | Cu Catalyst / O₂ | Polysubstituted Benzofuran | Varies | rsc.org |

| o-Halophenol & Terminal Alkyne | CuI / Base | 2-Substituted Benzofuran | Varies | nih.govacs.org |

In recent years, the development of transition-metal-free synthetic methods has gained significant attention due to their cost-effectiveness and reduced environmental impact. mdpi.comacs.orgbeilstein-journals.org Several strategies have been developed for the synthesis of benzofurans without the need for transition metals. These often involve base-mediated cyclizations or reactions promoted by non-metallic reagents like iodine(III) compounds. mdpi.comacs.org

One notable approach is the base-mediated intramolecular cyclization of o-bromobenzylvinyl ketones. nih.gov Another strategy involves the reaction of salicylaldehydes with various reagents under basic conditions. A recently developed method describes the synthesis of benzofuranamines from 2-fluorobenzonitriles and substituted alcohols at room temperature, which could potentially be adapted for the synthesis of other benzofuran derivatives. mdpi.com

| Starting Materials (General) | Reagents | Product (General) | Yield (%) | Reference |

|---|---|---|---|---|

| o-Bromobenzylvinyl Ketone | t-BuOK | Substituted Benzofuran | Varies | nih.gov |

| 2-Hydroxystilbene | PhI(OAc)₂ / m-CPBA | 2-Arylbenzofuran | Good to Excellent | mdpi.com |

| 2-Fluorobenzonitrile & Alcohol | Cs₂CO₃ | Benzofuranamine | Good to Excellent | mdpi.com |

The Rap–Stoermer reaction is a classical method for the synthesis of 2-acylbenzofurans, involving the condensation of a salicylaldehyde (B1680747) with an α-haloketone in the presence of a base. researchgate.netpsu.eduresearchgate.net Modern modifications of this reaction have expanded its scope and efficiency, including the use of different catalysts and reaction conditions. To synthesize benzofuran-2-carboxylates via a Rap-Stoermer-type reaction, an α-haloacetate ester, such as methyl bromoacetate, would be used in place of the α-haloketone.

Recent advancements have employed catalysts like triethylamine (B128534) (TEA) under neat conditions or solid-supported bases like KF/Al₂O₃ at room temperature, offering milder and more environmentally friendly alternatives to traditional methods. psu.eduresearchgate.net

| Starting Material (General) | Reagents | Product (General) | Yield (%) | Reference |

|---|---|---|---|---|

| Salicylaldehyde & α-Haloketone | TEA (neat) | 2-Acylbenzofuran | 81-97% | nih.govresearchgate.net |

| Salicylaldehyde & α-Haloketone | KF/Al₂O₃ (solvent-free) | 2-Acylbenzofuran | Good to Excellent | psu.edu |

One-Pot Synthetic Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. nih.govrsc.orgnih.govmdpi.comscielo.brresearchgate.netniscair.res.in Several one-pot methodologies have been developed for the synthesis of benzofuran-2-carboxylates.

These protocols often combine steps such as etherification, cyclization, and hydrolysis in a sequential manner. For example, a one-pot, three-step reaction of an ethyl 2-(chloromethyl)quinoline-3-carboxylate with salicylaldehydes has been reported to produce 2-(benzofuran-2-yl)quinoline-3-carboxylic acids. scielo.brresearchgate.net A similar strategy could be envisioned for the synthesis of this compound starting from appropriate precursors.

Another powerful one-pot approach involves the palladium-catalyzed reaction of phenols with propiolates, which proceeds through a direct oxidative cyclization. mdpi.com Copper-catalyzed one-pot syntheses involving phenols and alkynes under aerobic conditions also provide a facile route to polysubstituted benzofurans. rsc.org

| Reaction Type | Starting Materials (General) | Catalyst / Reagents | Product (General) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Three-Component | Salicylaldehyde, Amine, Alkyne | CuBr / Na₂CO₃ | Aminobenzofuran | High | nih.gov |

| Palladium-Catalyzed | Phenol & Propiolate | Pd(OAc)₂ / PPh₃ / CF₃CO₂Ag | Benzofuran-2-carboxylate | Good | mdpi.com |

| Transition-Metal-Free | 2-Fluorobenzonitrile & Alcohol | Cs₂CO₃ | Benzofuranamine | Good to Excellent | mdpi.com |

Multi-step Synthetic Pathways

General strategies for constructing the benzofuran-2-carboxylate skeleton often begin with appropriately substituted phenols or benzene derivatives, which undergo a series of reactions to form the fused furan ring. These pathways are valued for their modularity, allowing for the synthesis of a diverse library of derivatives.

A viable synthetic route to benzofuran-2-carboxylates involves the chemical modification of a pre-formed 2-cyanobenzofuran scaffold. The cyano group (-C≡N) at the C-2 position serves as a versatile precursor to the carboxylate functional group.

The primary transformation in this pathway is the hydrolysis of the nitrile. This can be achieved under either acidic or basic conditions, typically by heating with an aqueous solution of an acid (e.g., H₂SO₄) or a base (e.g., NaOH). This process initially yields a benzofuran-2-carboxamide (B1298429) intermediate, which upon further hydrolysis is converted to the corresponding benzofuran-2-carboxylic acid.

Starting Material: 2-Cyanobenzofuran derivative.

Hydrolysis: Conversion of the cyano group to a carboxylic acid.

Esterification: Reaction of the carboxylic acid with methanol (B129727) to yield the methyl benzofuran-2-carboxylate.

This method's effectiveness is contingent on the stability of the benzofuran ring and its substituents to the harsh conditions often required for nitrile hydrolysis.

An effective pathway to the benzofuran core begins with substituted 2-hydroxy-benzonitriles. This method builds the furan ring onto the existing benzene ring. A key example starts with 2-hydroxy-benzonitrile, which is first treated with 2-chloroacetonitrile in the presence of a base like potassium carbonate in a solvent such as DMF. wikipedia.org This Williamson ether synthesis step yields a 2-(cyanomethoxy)benzonitrile (B7761821) intermediate. wikipedia.org

The crucial subsequent step is an intramolecular cyclization of the 2-(cyanomethoxy)benzonitrile intermediate. This base-catalyzed ring closure, a variation of the Thorpe-Ziegler reaction, forms the furan ring. The reaction typically proceeds by treating the intermediate with a base like potassium hydroxide (B78521) in ethanol (B145695), leading to the formation of a 3-aminobenzofuran-2-carbonitrile derivative. wikipedia.org The amino and cyano groups can then be further modified in subsequent steps to produce the desired carboxylate functionality.

Table 1: Reaction Sequence Starting from 2-Hydroxy-benzonitrile

| Step | Reaction Type | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Williamson Ether Synthesis | 2-Hydroxy-benzonitrile, 2-chloroacetonitrile, K₂CO₃ | 2-(Cyanomethoxy)benzonitrile | wikipedia.org |

| 2 | Intramolecular Cyclization (Thorpe-Ziegler) | KOH, Ethanol | 3-Aminobenzofuran-2-carbonitrile | wikipedia.org |

| 3 | Further Transformations | Hydrolysis and Esterification | Benzofuran-2-carboxylate derivative |

The Hoesch (or Houben-Hoesch) reaction provides an alternative entry point for constructing the benzofuran skeleton, starting with an activated, electron-rich arene such as a phenol. gcwgandhinagar.com The classic Hoesch reaction is a type of Friedel-Crafts acylation that uses a nitrile as the acylating agent in the presence of a Lewis acid catalyst and hydrogen chloride to produce an aryl ketone. gcwgandhinagar.comwikipedia.org

For the synthesis of a 6-methoxybenzofuran (B1631075) derivative, the starting material could be 4-methoxyphenol. The Hoesch reaction of 4-methoxyphenol with a suitable nitrile, such as chloroacetonitrile, would yield a 2-hydroxy-5-methoxy-phenacyl chloride intermediate. This ketone is a key precursor for building the furan ring.

Following the formation of the ketone, subsequent transformations are required to complete the synthesis. A common method involves an intramolecular cyclization. For instance, the phenacyl chloride can be cyclized to form the benzofuran ring, often under basic conditions. The resulting intermediate would then be converted to the final carboxylate through oxidation and esterification steps. While the Hoesch reaction itself does not directly produce the benzofuran, it serves as a critical step for creating a suitably functionalized ketone precursor that can be readily cyclized. thieme-connect.com

Specific Synthetic Routes for 6-Methoxybenzofuran-2-carboxylate Derivatives

Synthesizing the specific target molecule, this compound, requires methods that precisely control the placement of the methoxy (B1213986) group at the C-6 position and the ester at the C-2 position.

One advanced method for converting a nitrile to an ester proceeds through an imino ester salt, also known as a Pinner salt. organic-chemistry.org This pathway, known as the Pinner reaction, is particularly useful for synthesizing esters from nitriles under acidic conditions. organic-chemistry.orgthieme-connect.com

The synthesis would begin with 6-methoxybenzofuran-2-carbonitrile. This nitrile is treated with anhydrous methanol in the presence of gaseous hydrogen chloride (HCl). thieme-connect.com The reaction results in the formation of the Pinner salt intermediate, Methyl 6-methoxybenzofuran-2-carbimididate hydrochloride . organic-chemistry.org

This intermediate is typically not isolated but is directly converted to the final product. organic-chemistry.org The addition of water to the reaction mixture hydrolyzes the carbimididate hydrochloride. This hydrolysis step proceeds smoothly to yield the target ester, this compound, and ammonium (B1175870) chloride as a byproduct. This method provides a direct route from the nitrile to the ester under relatively mild, anhydrous initial conditions followed by a simple aqueous workup.

A well-established and reliable route to 6-methoxybenzofuran-2-carboxylic acid, the direct precursor to the target methyl ester, begins with 2-hydroxy-4-methoxybenzaldehyde (B30951). This starting material already contains the required methoxy group at the correct position relative to the hydroxyl group, which will ultimately become the oxygen atom of the furan ring.

The synthesis involves the following key steps:

Reaction with a Haloacetate: The 2-hydroxy-4-methoxybenzaldehyde is reacted with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base like potassium carbonate. organic-chemistry.org This forms an ether intermediate.

Intramolecular Cyclization: The intermediate undergoes a base-catalyzed intramolecular cyclization and condensation reaction. This step simultaneously forms the furan ring and the C-2 carboxylate group, yielding ethyl 6-methoxybenzofuran-2-carboxylate.

Hydrolysis: The resulting ethyl ester can be hydrolyzed to the carboxylic acid using a base like sodium hydroxide, followed by acidification.

Esterification: The 6-methoxybenzofuran-2-carboxylic acid is then converted to its methyl ester. A standard procedure involves reacting the acid with dimethyl sulfate (B86663) and potassium carbonate in a solvent like acetone, refluxing the mixture to ensure complete reaction. thieme-connect.com

This multi-step pathway is highly efficient and provides good yields, making it a common choice for synthesizing 6-methoxy substituted benzofuran-2-carboxylates.

Table 2: Synthesis of this compound

| Step | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 2-Hydroxy-4-methoxybenzaldehyde | Ethyl chloroacetate, K₂CO₃ | Ethyl 6-methoxybenzofuran-2-carboxylate | |

| 2 | Ethyl 6-methoxybenzofuran-2-carboxylate | NaOH, then HCl | 6-Methoxybenzofuran-2-carboxylic acid | thieme-connect.com |

| 3 | 6-Methoxybenzofuran-2-carboxylic acid | (CH₃)₂SO₄, K₂CO₃, Acetone | This compound | thieme-connect.com |

Derivatization for Methyl 3-Amino-6-methoxybenzofuran-2-carboxylate

The introduction of an amino group at the C3 position of the this compound scaffold can significantly influence its chemical and biological properties. While direct synthesis methods for this specific derivative are not extensively documented in the provided literature, a common and chemically sound strategy involves a two-step process: electrophilic nitration followed by reduction.

First, the parent compound, this compound, would undergo electrophilic nitration. In this type of reaction, a nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile. youtube.com The benzofuran ring is activated towards electrophilic substitution, and with the C2 position occupied by the carboxylate group, the substitution is directed to the C3 position. This would yield the intermediate, methyl 3-nitro-6-methoxybenzofuran-2-carboxylate.

The second step is the reduction of the newly introduced nitro group to a primary amine. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. Common methods include catalytic hydrogenation (using H₂ gas with a metal catalyst like palladium, platinum, or nickel) or chemical reduction using metals in acidic media (like tin or iron in HCl). This reduction would result in the target compound, Methyl 3-Amino-6-methoxybenzofuran-2-carboxylate . This nitration-reduction sequence represents a plausible and widely used approach for the synthesis of aromatic amines.

Catalytic Systems in Benzofuran Synthesis

The construction of the benzofuran core is often facilitated by transition metal catalysts, which enable reactions that are otherwise difficult to achieve, leading to higher yields and selectivity.

Palladium and copper catalysts are central to many modern methods for synthesizing benzofuran rings. chemscene.comresearchgate.net A prominent example is the Sonogashira coupling reaction, which can be followed by an intramolecular cyclization to form the benzofuran. nih.govcalpaclab.com In this approach, an o-iodophenol is coupled with a terminal alkyne. nih.govnih.gov

The catalytic cycle typically involves:

Palladium catalysts , such as bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂) or palladium acetate (B1210297) (Pd(OAc)₂), which activate the C-I bond of the iodophenol. nih.govsigmaaldrich.com

Copper(I) iodide (CuI) , which acts as a co-catalyst, facilitating the reaction with the terminal alkyne. nih.govscispace.com

This dual catalytic system efficiently brings together the two reactants, leading to the formation of a 2-alkynylphenol intermediate, which then undergoes cyclization to the benzofuran. nih.govnih.gov These reactions have been successfully used to synthesize a variety of ferrocene-benzofuran hybrids and other complex derivatives. chemscene.comresearchgate.net

Bases are frequently employed as catalysts in several classical and modern syntheses of benzofurans. nih.gov The Perkin rearrangement, for instance, converts 3-halocoumarins into benzofuran-2-carboxylic acids using a base like sodium hydroxide in ethanol. chemicalbook.com The mechanism involves a base-catalyzed fission of the coumarin (B35378) ring, followed by an intramolecular nucleophilic attack to form the new benzofuran ring. chemicalbook.com

Another key reaction is the Rap-Stoermer reaction, where α-haloketones react with substituted salicylaldehydes. nih.gov The use of a basic catalyst like triethylamine in a Dieckmann-like aldol (B89426) condensation can produce benzofuran derivatives in excellent yields (81–97%). nih.gov Potassium carbonate is also a common base used to facilitate the initial reaction between a salicylaldehyde and an α-bromo ester in the synthesis of benzofuran-2-carboxylates.

Modern synthetic chemistry emphasizes sustainability, leading to the development of greener approaches for benzofuran synthesis. youtube.com One notable "green" method involves using a copper sulfate pentahydrate (CuSO₄·5H₂O)–sodium ascorbate (B8700270) catalytic system in a DMF–H₂O (1:1) solvent system for click reactions to produce benzofuran-2-carboxylate 1,2,3-triazoles. This method is advantageous due to its mild reaction conditions, use of water, and easy work-up.

Another green strategy involves using ionic liquids with a metal catalyst, such as PdCl₂, for intramolecular Heck reactions. youtube.com A significant benefit of this system is that the ionic liquid and catalyst can often be recycled and reused, aligning with the principles of green chemistry. youtube.com Microwave-assisted synthesis also represents a greener alternative to conventional heating, as it dramatically reduces reaction times from hours to minutes and often leads to very high yields with less energy consumption. chemicalbook.com

Yield Optimization and Reaction Conditions

Optimizing reaction conditions such as temperature, solvent, catalyst loading, and reaction time is critical for maximizing the yield and purity of benzofuran-2-carboxylate derivatives.

Microwave-assisted Perkin rearrangements have been shown to produce benzofuran-2-carboxylic acids in near-quantitative yields. As shown in the table below, optimizing the microwave power and time allows for a significant reduction in reaction duration compared to traditional methods. chemicalbook.com

Table 1: Optimization of Microwave-Assisted Perkin Rearrangement Data for the synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid from 3-bromo-4-methyl-6,7-dimethoxycoumarin. chemicalbook.com

| Power (Watts) | Time (min) | Temperature (°C) | Yield (%) |

| 200W | 5 | 79 | 91% |

| 300W | 5 | 79 | 99% |

| 400W | 5 | 79 | 99% |

In palladium-catalyzed C–H arylations, the choice of solvent and catalyst loading are key variables. Studies have shown that cyclopentyl methyl ether (CPME) can be a superior solvent to traditional options like toluene, leading to higher yields in shorter times.

Table 2: Selected Reaction Conditions for Benzofuran Synthesis This table summarizes various conditions and yields for different synthetic routes to benzofuran derivatives.

| Reaction Type | Catalyst(s) | Solvent | Temperature | Time | Yield | Reference |

| O-alkylation/Cyclization | K₂CO₃ | Acetonitrile | Reflux | 24 h | 86% | |

| C-H Arylation | Pd(OAc)₂ (5 mol%), AgOAc | CPME | 110 °C | 7 h | 93% | |

| Perkin Rearrangement | NaOH | Ethanol | Microwave | 5 min | 99% | chemicalbook.com |

| Sonogashira/Cyclization | (PPh₃)₂PdCl₂, CuI, Et₃N | Triethylamine | - | - | - | nih.gov |

| Amide Formation | - | Dichloromethane | 20-100 °C | 1-50 h | - |

Computational Chemistry and Theoretical Studies of Benzofuran 2 Carboxylate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzofuran-2-carboxylate systems, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311+G(d,p) or 6-31G(d,p), have been successfully applied to elucidate various molecular properties. jetir.orgresearchgate.netrsc.org

Geometry optimization is a fundamental computational step to find the stable conformation of a molecule, corresponding to the minimum energy on the potential energy surface. For benzofuran (B130515) derivatives, theoretical calculations of bond lengths and angles have shown excellent agreement with experimental data obtained from X-ray diffraction. researchgate.net For instance, studies on 1-benzofuran-2-carboxylic acid, a closely related parent compound, demonstrate that the optimized geometric parameters calculated via DFT are in good agreement with experimental values. researchgate.netresearchgate.net The benzofuran ring system is typically found to be planar or pseudo-planar. researchgate.net In Methyl 6-methoxybenzofuran-2-carboxylate, the key structural parameters include the bond lengths and angles within the fused benzofuran core, the carboxylate group, and the methoxy (B1213986) substituent.

Table 1: Comparison of Selected Theoretical and Experimental Geometric Parameters for a Model Compound (1-benzofuran-2-carboxylic acid) Note: This table presents data for a related reference compound to illustrate the accuracy of DFT methods.

| Parameter | Bond/Angle | DFT Calculated Value (B3LYP) | Experimental Value (XRD) |

| Bond Length | C2-C3 | ~1.42 Å | ~1.41 Å |

| Bond Length | C8-O1 | ~1.37 Å | ~1.36 Å |

| Bond Length | C2-C9 | ~1.47 Å | ~1.46 Å |

| Bond Angle | C3-C2-C9 | ~126° | ~127° |

| Bond Angle | C2-O1-C8 | ~105° | ~106° |

| Data synthesized from findings on benzofuran-2-carboxylic acid systems. researchgate.net |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability, polarizability, and chemical reactivity. jetir.org A small energy gap suggests higher reactivity and polarizability. jetir.org

For benzofuran derivatives, the HOMO is often distributed over the benzofuran ring, while the LUMO is spread across the entire molecule, including the carboxylate group. jetir.orgresearchgate.net In a study on 7-methoxy-benzofuran-2-carboxylic acid, the HOMO–LUMO energy gap was calculated to be 4.189 eV, suggesting the molecule is reactive. jetir.org For this compound, the presence of the electron-donating methoxy group and the electron-withdrawing methyl carboxylate group would influence the energies of these frontier orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies for a Model Methoxybenzofuran Derivative

| Parameter | Energy (eV) |

| E(HOMO) | -6.152 |

| E(LUMO) | -1.963 |

| Energy Gap (ΔE) | 4.189 |

| Data derived from studies on 7-methoxy-benzofuran-2-carboxylic acid. jetir.org |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. jetir.orgresearchgate.net It visualizes the charge distribution, where red regions (negative potential) are susceptible to electrophilic attack and blue regions (positive potential) are prone to nucleophilic attack. nih.gov

In benzofuran-2-carboxylate systems, MEP studies consistently show that the most negative potential is localized around the oxygen atoms of the carbonyl group and the furan (B31954) ring, making these the primary sites for electrophilic interaction. jetir.orgresearchgate.netresearchgate.net Conversely, the positive potential is typically found around the hydrogen atoms of the aromatic ring. researchgate.net For this compound, the oxygen atoms of the methoxy group would also contribute to the negative potential region, influencing hydrogen bonding and interactions with electrophiles. jetir.org

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. Global descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). jetir.org

Chemical Hardness (η): A measure of resistance to change in electron distribution. Soft molecules (low η) are more reactive. nih.gov

Electronegativity (χ): The ability to attract electrons. nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge.

These descriptors are calculated using the energies of the HOMO and LUMO. Studies on benzofuran derivatives use these parameters to understand their reactivity profiles. jetir.org For example, a high electronegativity value suggests a readiness to form covalent bonds. nih.gov

Table 3: Global Reactivity Descriptors for a Model Methoxybenzofuran Derivative

| Descriptor | Definition | Calculated Value |

| Ionization Potential (I) | -E(HOMO) | 6.152 eV |

| Electron Affinity (A) | -E(LUMO) | 1.963 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.094 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.057 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 3.918 eV |

| Data and definitions derived from studies on benzofuran derivatives. jetir.orgnih.gov |

DFT calculations are also employed to predict and interpret spectroscopic data. Theoretical vibrational (FT-IR) frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption wavelengths can be calculated and compared with experimental results to confirm molecular structures. jetir.orgresearchgate.net

For benzofuran carboxylic acids, calculated harmonic wavenumbers have shown excellent agreement with experimental FT-IR spectra, helping to assign vibrational modes. jetir.org Similarly, theoretical ¹H and ¹³C NMR spectra have been used to corroborate the structural characterization of newly synthesized derivatives. jetir.orgscispace.com Time-dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra and analyze electronic transitions, such as the HOMO→LUMO transition, which often corresponds to the primary absorption band. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. researchgate.net These models are crucial in drug discovery for predicting the activity of new compounds and optimizing lead structures.

For benzofuran systems, 2D and 3D-QSAR studies have been successfully developed for various biological activities, including vasodilator, antimicrobial, and antioxidant effects. researchgate.netsemanticscholar.orgnih.gov These models use a range of descriptors calculated from the molecular structure, such as:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial charges. researchgate.net

Topological Descriptors: Molecular connectivity indices, shape indices.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, surface area. researchgate.net

A statistically significant QSAR model, often developed using methods like Multiple Linear Regression (MLR), can identify the key molecular features that govern a specific biological activity. researchgate.netsemanticscholar.org For instance, a QSAR study on benzofuran-based vasodilators identified constitutional and quantum chemical descriptors as significant factors influencing their activity. semanticscholar.org Such studies provide a framework for designing new benzofuran-2-carboxylate derivatives, like this compound, with potentially enhanced biological profiles. nih.gov

Development of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzofuran systems, QSAR models are crucial for predicting the therapeutic potential of new derivatives and understanding the structural requirements for their activity. nih.gov

The development of a QSAR model begins with a dataset of compounds with known biological activities, such as arylbenzofuran derivatives evaluated as human H3-receptor antagonists. The biological activity values, often expressed as inhibitory concentrations (like Ki), are typically converted to a logarithmic scale (pKi) for the analysis. The next step involves calculating various molecular descriptors, which are numerical values that describe the physicochemical, structural, and conformational properties of the molecules.

Statistical methods, such as Partial Least Squares (PLS) linear regression combined with a stepwise variable selection, are then employed to create a model that correlates the descriptors with the biological activity. A statistically significant QSAR model for arylbenzofuran derivatives showed a squared correlation coefficient (r²) of 0.8662 and a cross-validated correlation coefficient (q²) of 0.6029. The predictive power of the model is further assessed through external validation. Such models help in understanding the driving forces behind the drug's action and in predicting the activities of newly designed analogues.

Correlation of Molecular Descriptors with Biological Activity

The core of any QSAR model is the correlation between molecular descriptors and the observed biological activity. These descriptors quantify various aspects of a molecule's structure and are key to elucidating the structure-activity relationship (SAR). nih.gov For benzofuran derivatives, introducing specific substituents at defined positions in the core structure can lead to new compounds with unique therapeutic values. mdpi.comnih.gov

In a QSAR study on arylbenzofuran derivatives as H3-receptor antagonists, several key descriptors were identified as important determinants of activity:

T_3_N_5 : This descriptor represents the count of triple-bonded atoms separated from a nitrogen atom by five bonds.

T_C_C_7 : This counts the number of carbon atoms (single or double bonded) separated from another carbon atom by seven bonds.

T_2_3_5 : This descriptor counts the number of double-bonded atoms separated from a triple-bonded atom by five bonds.

The statistical significance of these descriptors in the QSAR model indicates that specific topological and electronic features are crucial for the antihistaminic activity of these compounds. For instance, studies on other benzofuran derivatives have shown that electron-withdrawing groups like chloro-substituents can remarkably contribute to bioactivity. Similarly, the presence of electron-donating groups such as methyl and methoxy can enhance antibacterial activity. The position of substituents is also critical; ester or heterocyclic rings at the C-2 position of the benzofuran core have been found to be crucial for cytotoxic activity. nih.gov

| Descriptor Type | Example Descriptor | Correlated Biological Activity | Finding | Reference |

| Topological | T_3_N_5 | H3-receptor antagonism | Important determinant for activity in arylbenzofurans. | |

| Topological | T_C_C_7 | H3-receptor antagonism | Contributes significantly to the QSAR model for H3 antagonists. | |

| Electronic | Chloro-substituent | Antimicrobial | Electron-withdrawing groups enhance bioactivity. | |

| Electronic | Methoxy-substituent | Antibacterial | Electron-donating groups can improve antibacterial effects. | |

| Structural | Ester at C-2 | Cytotoxicity | Substitutions at the C-2 position are crucial for cytotoxic effects. | nih.gov |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug design, allowing researchers to simulate the interaction between a ligand and its target protein at the atomic level. nih.gov For benzofuran-2-carboxylate systems, docking simulations help in predicting binding affinities and understanding the specific interactions that govern their biological function. nih.govmdpi.com

The process begins with preparing the 3D structures of both the ligand and the receptor protein, often obtained from crystallographic data. nih.gov Water molecules and ions are typically removed from the protein structure. nih.gov Docking software, such as the Molecular Operating Environment (MOE), is then used to place the ligand into the binding site of the receptor and calculate the most stable binding poses, or conformations. nih.gov The reliability of the docking protocol is often validated by redocking the original ligand into the protein's binding site and ensuring the root-mean-square deviation (RMSD) between the predicted and original pose is low (typically under 2 Å). nih.gov

Prediction of Binding Affinity

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov This score estimates the strength of the interaction between the ligand and the receptor, with lower energy scores generally indicating higher affinity. nih.gov

In studies involving benzofuran derivatives, docking simulations have been used to compare the binding affinities of different compounds to a target protein. For example, a molecular docking study of two 4-nitrophenyl-functionalized benzofurans with bovine serum albumin (BSA) predicted that the monofuran derivative (BF1) would bind with a lower (more favorable) affinity than the difuran derivative (BDF1). nih.gov This computational prediction was subsequently confirmed by experimental fluorescence spectroscopy, which determined dissociation constants (kD) of 28.4 nM for BF1 and 142.4 nM for BDF1. nih.gov

Similarly, docking studies on methyl-imidazole derivatives against cancer protein targets and quinoline-3-carboxylate derivatives against the Hepatitis B Virus (HBV) capsid protein have utilized binding affinity scores to identify potent inhibitors. mdpi.comresearchgate.net These studies highlight how predicted binding affinity is a crucial parameter for prioritizing compounds for further experimental testing. mdpi.com

| Compound | Target Protein | Predicted Binding Affinity (Docking Score) | Experimental Affinity (kD) | Reference |

| BF1 (Benzomonofuran) | Bovine Serum Albumin (BSA) | Higher affinity (predicted) | 28.4 ± 10.1 nM | nih.gov |

| BDF1 (Benzodifuran) | Bovine Serum Albumin (BSA) | Lower affinity (predicted) | 142.4 ± 64.6 nM | nih.gov |

| Compound L24 | hMAO-B | -10.160 kcal/mol | Not specified | nih.gov |

| Compound L32 | hA2AR | -7.344 kcal/mol | Not specified | nih.gov |

Ligand-Receptor Interactions

Beyond predicting binding strength, molecular docking provides detailed insights into the specific non-covalent interactions between a ligand and its receptor. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to molecular recognition and binding specificity. nih.govnih.gov

For benzofuran derivatives, understanding these interactions is key to explaining their biological activity and selectivity. For instance, in a study of benzofuranone derivatives targeting 5-HT2A and D2 receptors, the ability of the compounds to form one or two hydrogen bonds with specific serine residues (S3.36 and S5.46) was identified as the molecular key to their differences in affinity and selectivity. ebi.ac.uk

In another example, docking simulations of mGlu₅ negative allosteric modulators (NAMs) revealed that methoxy groups on the ligand could coordinate in close proximity to a serine residue (S808) in the receptor's binding pocket. nih.gov Similarly, a cyano group on other NAMs was predicted to form a hydrogen bond with a threonine residue (T780). nih.gov Analyzing these ligand-receptor interactions allows for the rational design of new derivatives with improved binding properties by modifying functional groups to optimize contact with key residues in the receptor.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is crucial for applications in modern photonics and optoelectronics, including signal processing and optical switches. nih.gov Organic compounds, particularly those with donor-π-acceptor (D-π-A) structures, are of great interest for their potentially large NLO responses. nih.gov Theoretical studies using methods like Density Functional Theory (DFT) are vital for predicting and understanding the NLO properties of molecules like benzofuran-2-carboxylate derivatives.

The NLO response of a molecule is characterized by its polarizability (α, the linear response) and hyperpolarizability (β, the second-order nonlinear response). nih.gov Computational studies can calculate these values. For a significant NLO response, a molecule typically requires strong electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov

Theoretical investigations on related heterocyclic systems, such as quinoline-carbazole compounds, have shown that DFT calculations can effectively predict NLO properties. nih.gov By designing molecules with a D–A–D–π–A configuration, researchers found that the designed compounds exhibited smaller energy gaps and larger hyperpolarizability (β) values compared to reference molecules, indicating a promising NLO response. nih.gov Natural Bond Orbital (NBO) analysis further revealed that extended hyperconjugation in these systems contributes to their stability and enhanced NLO properties. nih.gov While specific data for this compound is not detailed, the principles derived from similar heterocyclic systems suggest that the benzofuran-2-carboxylate scaffold, with its potential for substitution with donor and acceptor groups, could be a promising candidate for NLO applications.

Modeling of Metabolic Activation and Degradation Pathways

Computational modeling is increasingly used to predict the metabolic fate of chemical compounds within a biological system. Understanding the metabolic activation and degradation pathways of benzofuran-2-carboxylate derivatives is essential for assessing their potential as therapeutic agents, as metabolism can significantly affect a compound's efficacy and toxicity.

Metabolic activation often involves enzymatic reactions, such as those catalyzed by cytochrome P450 enzymes, which can transform a parent compound into more reactive metabolites. These metabolites may be responsible for the therapeutic effect or, in some cases, for toxic side effects. Degradation pathways describe the series of biochemical reactions that break down a compound, leading to its elimination from the body.

While specific computational models for the metabolic activation and degradation of this compound are not extensively documented in the provided search results, related research provides a framework for how such studies would be conducted. For example, the synthesis of various benzofuran derivatives often involves steps that can be conceptually related to metabolic transformations, such as hydrolysis of an ester to a carboxylic acid. mdpi.comnih.gov A study on the synthesis of benzofuran-2-carboxamide (B1298429) derivatives showed that an 8-aminoquinoline (B160924) auxiliary group could be removed via hydrolysis with sodium hydroxide (B78521) in ethanol (B145695) to yield the corresponding carboxylic acid, a reaction that mimics a potential metabolic step. mdpi.com Furthermore, studies on benzofuran-2-one derivatives have explored their synthesis and antioxidant capacity, noting that the stability and degradation of such compounds are of great interest for their application as stabilizers. researchgate.net Computational tools can model these potential reactions, predict the likelihood of different metabolic products forming, and assess their subsequent reactivity and biological activity.

Structure Activity Relationship Sar Studies of Benzofuran 2 Carboxylate Derivatives

Influence of Substituents on Biological Activity

The therapeutic potential of benzofuran (B130515) compounds can be fine-tuned by introducing different functional groups at specific positions of the fused heterocyclic ring system. nih.gov Research has shown that substituents on the benzofuran scaffold can lead to new derivatives with unique structural features and potentially valuable therapeutic properties. nih.gov

The C-2 position of the benzofuran ring has been identified as a critical site for influencing biological activity. SAR studies have consistently shown that substitutions at this position, particularly with ester groups or other heterocyclic rings, are crucial for the cytotoxic activity of these compounds. nih.govnih.gov These modifications play a significant role in the molecule's ability to selectively target cancer cells. nih.gov

For instance, the condensation of 3-methyl-2-benzofuran carbohydrazide (B1668358) with various substituted benzaldehydes yielded a series of benzofuran derivatives that were effective in inhibiting the growth of Erlich ascites carcinoma (EAC) cells. nih.gov Similarly, pyrazole-benzofuran hybrids have been synthesized and evaluated as α-glucosidase inhibitors, demonstrating that the nature of the substituent at the C-2 position is a key determinant of activity. nih.gov The synthesis of ethyl benzofuran-2-carboxylate is often a key step in creating these more complex derivatives. nih.gov The ester group at the C-2 position is considered a key pharmacophoric site for the cytotoxic activity of these compounds. nih.gov

Methoxy (B1213986) (-OCH₃) groups, especially when positioned at C-6 of the benzofuran ring, have been shown to play a significant role in the biological activity of these derivatives. The presence of methoxy groups can enhance the therapeutic potency of the compounds. researchgate.net

In one study, the analysis of hybrid benzofuran derivatives revealed that the absence of a methoxy substituent on the heterocyclic ring, coupled with the presence of two halogen-substituted rings, was detrimental to its cytotoxic activity against human breast cancer (MCF-7) cells. nih.gov This highlights the importance of the methoxy group for maintaining the compound's anticancer properties. Furthermore, the synthesis of compounds like ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates has been pursued to evaluate their biological activities, such as anti-HIV properties. researchgate.net

| Compound/Derivative | Observation | Biological Activity | Reference |

| Hybrid benzofuran-quinazolinone | Lack of methoxy substituent on the heterocyclic ring. | Detrimental to cytotoxicity; no activity observed. | nih.gov |

| General benzofuran derivatives | Presence of -OH and -OMe groups. | Contributed greatly to increasing therapeutic potency. | researchgate.net |

| Ethyl 3-(bromomethyl)-6-methoxy-1-benzofuran-2-carboxylate derivatives | Synthesized for biological evaluation. | Tested for anti-HIV-1 and HIV-2 activity. | researchgate.net |

The introduction of halogen atoms—such as bromine (Br), chlorine (Cl), or fluorine (F)—into the benzofuran ring is a common strategy that has consistently led to a significant increase in anticancer activities. nih.govniscair.res.in This enhanced activity is likely due to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites in a biological target, thereby improving binding affinity. nih.gov

The position of the halogen atom is a critical determinant of its effect on biological activity. nih.gov For example, a derivative with a bromine atom attached to the methyl group at the C-3 position showed remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC₅₀ values of 5 µM and 0.1 µM, respectively, while showing no cytotoxicity towards normal cells. nih.gov Similarly, another study found that benzofuran-2-carboxylate derivatives with a chloro substituent on the benzofuran ring displayed notably enhanced antimicrobial bioactivity. niscair.res.in The presence of bromine introduced to a methyl or acetyl group attached to the benzofuran system was also found to increase cytotoxicity in both normal and cancer cells. nih.gov

| Derivative Type | Halogen/Position | Biological Effect | Target Cell Lines | IC₅₀/Activity | Reference |

| 3-methyl benzofuran derivative | Bromine at C-3 methyl group | Remarkable cytotoxic activity | K562 (leukemia) | 5 µM | nih.gov |

| 3-methyl benzofuran derivative | Bromine at C-3 methyl group | Remarkable cytotoxic activity | HL60 (leukemia) | 0.1 µM | nih.gov |

| Benzofuran-2-carboxylate 1,2,3-triazoles | Chloro substituent | Remarkable bioactivity | Various microbes | Not specified | niscair.res.in |

| Methyl or acetyl benzofuran derivatives | Bromine on attached group | Increased cytotoxicity | Cancer and normal cells | Not specified | nih.gov |

The introduction of nitrogen-containing substituents at the C-3 position of the benzofuran ring can significantly influence the compound's biological properties and selectivity. The functional groups at the C-3 position have been shown to play an important role in the antibacterial selectivity of these compounds. rsc.org

Palladium-catalyzed C-H arylation, using an 8-aminoquinoline (B160924) (8-AQ) directing group, has been employed to install a variety of aryl and heteroaryl substituents at the C-3 position with high efficiency. mdpi.com This method allows for the creation of structurally complex C-3 substituted benzofuran-2-carboxamides. mdpi.com While not strictly an anilinic nitrogen, the synthesis of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives also demonstrates the importance of placing nitrogen-containing functionalities at this position to develop new bioactive chemical entities. researchgate.net These modifications are explored for their potential antimicrobial, anti-inflammatory, and antioxidant activities. researchgate.net

Recent research has identified 3,5-disubstituted benzofuran as a useful scaffold for developing orally active osteogenic compounds, which promote bone formation. jst.go.jpnih.gov In a search for new oral treatments for osteoporosis, various benzofuran derivatives were synthesized and tested for their ability to promote osteoblast differentiation. jst.go.jp

Among the tested compounds, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (compound 23d) was found to have potent osteoblast differentiation-promoting activity. jst.go.jpnih.gov This compound also demonstrated good oral absorption in rats. jst.go.jp When administered orally to ovariectomized rats, it increased femoral bone mineral density, bone volume, and mineral content, particularly in cortical bone. jst.go.jpnih.gov These findings highlight the potential of 3,5-disubstituted benzofuran derivatives as a new class of anti-osteoporotic drugs. jst.go.jp

Selectivity Mechanisms

The selectivity of a drug for its intended target over other cells or proteins is a cornerstone of modern pharmacology, aiming to maximize therapeutic effects while minimizing side effects. For benzofuran-2-carboxylate derivatives, selectivity is achieved through specific structural features that govern their interactions with biological targets.

Modifications at the C-2 position have been shown to influence the selectivity of these compounds toward cancer cells versus normal cells. nih.gov Furthermore, the introduction of halogens can enhance selectivity. The ability of halogens to form "halogen bonds" can improve binding affinity and specificity for a particular target. nih.gov This is exemplified by certain halogenated derivatives that are selectively toxic to human leukemia cells. nih.gov

In the context of osteoblastogenic activity, the selectivity mechanism for 3,5-disubstituted benzofuran derivatives appears to be linked to the inhibition of a specific enzyme. The potent osteogenic compound 23d was found to inhibit cyclin-dependent kinase 8 (CDK8) activity, suggesting its bone-formation-promoting effects are mediated through the suppression of this kinase. jst.go.jpnih.gov This targeted enzymatic inhibition provides a clear mechanism for its selective biological action.

Pharmacophore Elucidation

The pharmacophore for a class of compounds represents the key molecular features and their spatial arrangement that are essential for biological activity. For benzofuran-2-carboxylate derivatives, including Methyl 6-methoxybenzofuran-2-carboxylate, structure-activity relationship (SAR) studies have identified several critical elements that contribute to their biological effects. These studies, while not always focused solely on a single compound, provide a collective understanding of the structural requirements for activity.

The core benzofuran scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. niscair.res.innih.govrsc.org The elucidation of the pharmacophore for benzofuran-2-carboxylate derivatives is derived from systematic modifications of the parent structure and observation of the resulting changes in biological potency.

Key pharmacophoric features can be summarized as follows:

Benzofuran Core: The fused benzene (B151609) and furan (B31954) rings form the fundamental scaffold. This rigid, planar system is crucial for orienting the substituent groups in a specific three-dimensional arrangement to interact with biological targets. nih.gov

C2-Carboxylate Group: The carboxylate group at the C2-position, often in the form of a methyl or ethyl ester, is a common feature in many active derivatives. This group can act as a hydrogen bond acceptor and its presence and conformation are significant for activity. niscair.res.in

Substituents on the Benzene Ring: The nature and position of substituents on the benzene portion of the benzofuran ring play a critical role in modulating activity.

Methoxy Group: The presence of a methoxy group, as seen in this compound, has been shown to enhance antibacterial and antifungal activities in some derivatives. niscair.res.in In other contexts, such as neuroprotective agents, a methoxy group at the 7-position has been found to be important. researchgate.netnih.gov

Halogens: The introduction of halogen atoms (e.g., bromine, chlorine, fluorine) to the benzofuran ring can significantly increase anticancer activities. nih.gov This is often attributed to the formation of halogen bonds, which can enhance binding affinity to target proteins. nih.gov The position of the halogen is a critical determinant of its effect on biological activity. nih.gov For instance, bromination of a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity. researchgate.net

C3-Position Substituents: Modifications at the C3-position of the benzofuran ring have been a key area of investigation. The introduction of various aryl and heteroaryl substituents at this position has been achieved through synthetic strategies like C-H arylation, leading to a diverse range of derivatives with potential therapeutic applications. nih.govchemrxiv.orgchemrxiv.org

The following data tables, compiled from various research findings, illustrate the impact of structural modifications on the biological activity of benzofuran-2-carboxylate derivatives.

Table 1: Anticancer Activity of Halogenated Benzofuran Derivatives nih.gov

| Compound | Cell Line | IC50 (µM) |

| 1 | K562 | 5 |

| 1 | HL60 | 0.1 |

| 2 | PLK1 PBD | 16.4 |

| 3 | A-549 | ND |

| 3 | MCF-7 | ND |

| 3 | Panc-1 | ND |

| 3 | HT-29 | ND |

ND: Not Determined

Table 2: Neuroprotective Effects of 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide Derivatives researchgate.netnih.gov

| Compound | Substitution at R2 | Neuroprotective Action against NMDA-induced Excitotoxicity |

| 1f | -CH3 | Most potent and efficacious |

| 1j | -OH at R3 | Marked anti-excitotoxic effects |

This table highlights the importance of substituents on the phenylamide moiety for neuroprotective activity.

Table 3: Cytotoxicity of Benzofuran Derivatives against Cancer Cell Lines researchgate.net

| Compound | Cell Line | Activity |

| 1c | K562, MOLT-4, HeLa | Significant cytotoxic activity |

| 1e | K562, MOLT-4, HeLa | Significant cytotoxic activity |

| 2d | K562, MOLT-4, HeLa | Significant cytotoxic activity |

| 3a | K562, MOLT-4, HeLa | Significant cytotoxic activity |

| 3d | K562, MOLT-4, HeLa | Significant cytotoxic activity |

The specific IC50 values were not provided in the source, but the compounds were identified as having significant activity.

Mechanistic Investigations of Biological Activities

Anticancer Mechanisms

Derivatives of the benzofuran (B130515) scaffold have been a focal point in oncology research, demonstrating a variety of mechanisms to combat cancer cell proliferation and survival. These mechanisms include the direct inhibition of key molecular targets, interference with the cell division cycle, induction of programmed cell death, and activity against cancer cells that have developed resistance to standard chemotherapies.

A primary anticancer strategy of benzofuran derivatives involves the inhibition of specific enzymes and proteins that are crucial for tumor growth and progression.

Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K signaling pathway is frequently overactivated in many cancers, promoting cell growth and survival. A series of novel benzofuran derivatives were synthesized and evaluated for their inhibitory activity against PI3Kα. nih.gov Compounds 8 , 9 , and 11 from this series showed significant inhibitory activity, with IC₅₀ values of 4.1 µM, 7.8 µM, and 20.5 µM, respectively, which were comparable to the reference compound LY294002 (IC₅₀ = 6.18 µM). nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth, and VEGFR-2 is a key regulator of this process. Several benzofuran-based compounds have been identified as potent VEGFR-2 inhibitors. For instance, the benzofuran-chalcone derivative 5c exhibited an exceptionally potent inhibitory effect on VEGFR-2 with an IC₅₀ value of 1.07 nM. rsc.orgnih.gov Another study highlighted the derivative 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one (6d) , which showed an anti-VEGFR-2 IC₅₀ of 1.00 x 10⁻³ µM, surpassing the activity of the reference drug Sorafenib. nih.govnih.gov

Cyclin-Dependent Kinase 8 (CDK8) Inhibition: While primarily investigated for its role in bone formation, the inhibition of CDK8 has also been implicated in anticancer mechanisms. The benzofuran derivative 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) was found to be a potent inhibitor of CDK8 activity. nih.gov This inhibition is significant as CDK8 is part of the Mediator complex that regulates transcription, and its inhibition can prevent transcriptional changes that lead to drug resistance in cancer cells. nih.govcapes.gov.br

Tubulin Polymerization Inhibition: Microtubules, which are polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. Certain benzofuran derivatives disrupt microtubule dynamics. For example, derivative 6g , a 3,4,5-trimethoxybenzamide (B1204051) substituted benzofuran, was found to inhibit the polymerization of tubulin in a manner consistent with the known inhibitor Combretastatin A-4 (CA-4). mdpi.com This compound displayed significant cytotoxicity against several cancer cell lines, with IC₅₀ values ranging from 3.01 to 11.09 µM. mdpi.com

Interactive Table: Inhibition of Molecular Targets by Benzofuran Derivatives

| Compound | Target | IC₅₀ Value | Reference Cell Lines/Assay |

|---|---|---|---|

| 8 | PI3Kα | 4.1 µM | Enzyme Assay |

| 9 | PI3Kα | 7.8 µM | Enzyme Assay |

| 11 | PI3Kα | 20.5 µM | Enzyme Assay |

| 5c | VEGFR-2 | 1.07 nM | Enzyme Assay |

| 6d | VEGFR-2 | 1.00 x 10⁻³ µM | Enzyme Assay |

| 23d | CDK8 | Potent Inhibitor | Kinase Assay |

| 6g | Tubulin Polymerization | - | HeLa Cells |

| 6g | MDA-MB-231 | 3.01 µM | Cytotoxicity Assay |

| 6g | HCT-116 | 5.20 µM | Cytotoxicity Assay |

By inhibiting key cellular machinery, benzofuran derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing. The tubulin polymerization inhibitor 6g was shown to induce cell cycle arrest at the G2/M phase in HeLa cells in a concentration-dependent manner. mdpi.com Similarly, a study on benzofuran derivatives 8 and 9 found that they caused cell growth arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov Another benzofuran derivative, compound 12 , also induced G2/M phase arrest in both SiHa and HeLa cervical cancer cells. nih.gov

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis, but benzofuran derivatives have been shown to re-induce this process. The same compounds (8 and 9 ) that caused cell cycle arrest in MCF-7 cells were also found to induce both extrinsic and intrinsic apoptosis pathways. nih.gov Mechanistic studies revealed that these compounds led to pre-G1 apoptosis, a hallmark of programmed cell death. nih.gov

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of chemotherapy drugs. This is often mediated by efflux pumps like P-glycoprotein (P-gp), which is encoded by the MDR1 gene. rsc.org Research has explored the potential of benzofuran derivatives to overcome or reverse this resistance. In one study, a series of benzofuran-2-yl methanone (B1245722) derivatives were evaluated for their ability to reverse MDR in a mouse lymphoma cell line that was genetically modified to overexpress the human MDR1 gene. nih.gov The study identified compounds 8b , 8f , and 8k as having good MDR reversal activity, suggesting that the benzofuran scaffold can be a valuable starting point for developing agents to combat drug-resistant cancers. nih.gov

Other Biological Activities

Beyond their anticancer properties, benzofuran derivatives have been investigated for other potential therapeutic applications, notably in bone regeneration.

Osteoblasts are cells responsible for bone formation, and promoting their differentiation is a key strategy for treating bone loss disorders like osteoporosis. A study identified the benzofuran derivative 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) as a potent promoter of osteoblast differentiation in mouse mesenchymal stem cells. nih.gov The study demonstrated that this compound significantly increased alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation. nih.gov The mechanism for this osteogenic activity was linked to the compound's potent inhibition of cyclin-dependent kinase 8 (CDK8). nih.gov This finding highlights a dual role for CDK8 inhibition by a benzofuran derivative, impacting both cancer-related pathways and bone development.

Interactive Table: Osteoblast Differentiation Promoting Activity

| Compound | Activity | Mechanism | Cell Model |

|---|---|---|---|

| 23d | Potent promotion of osteoblast differentiation | Inhibition of CDK8 | Mouse mesenchymal stem cells (ST2) |

Enzyme Inhibition (e.g., Chorismate Mutase, Acetylcholinesterase)

The benzofuran scaffold is a core component of molecules that have been investigated for their ability to inhibit various enzymes critical to biological pathways.

Chorismate Mutase: Chorismate mutase (CM) is a key enzyme in the shikimate pathway, responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. wikipedia.orguio.no It catalyzes the conversion of chorismate to prephenate, a crucial step leading to the production of phenylalanine and tyrosine. wikipedia.orgnih.govnih.gov Because this pathway is absent in mammals, it is considered a promising target for the development of new antibiotics. nih.gov

The enzyme from Mycobacterium tuberculosis (MtCM) is particularly noteworthy. On its own, MtCM has low activity, but its catalytic efficiency is dramatically increased by more than 100-fold when it forms a complex with DAHP synthase (MtDS), another enzyme in the shikimate pathway. uio.nonih.gov The structure of chorismate mutases can vary, but many, including the housekeeping enzyme in M. tuberculosis, belong to the AroQ family, which typically features an all-α-helical fold. wikipedia.orguio.nonih.gov While direct inhibition studies on Methyl 6-methoxybenzofuran-2-carboxylate were not found, the essential nature of this enzyme in pathogens makes its inhibitors, including potential benzofuran-based compounds, a subject of significant research interest. uio.nonih.gov

Acetylcholinesterase: Acetylcholinesterase (AChE) inhibitors are a major class of compounds investigated for treating Alzheimer's disease. nih.gov Research into novel AChE inhibitors has included various heterocyclic structures. For instance, several series of optically active carbamoyl (B1232498) phenols derived from tetrahydrofurobenzofuran have demonstrated potent inhibition of both human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Some of these derivatives exhibit inhibitory activity with IC₅₀ values as low as 10 nM for AChE and 3 nM for BChE, making them as potent or more potent than some clinically used anticholinesterases. nih.gov The development of these benzofuran-related structures provides valuable pharmacological tools for understanding drug-enzyme interactions. nih.gov

Modulation of Imidazoline I2 Receptors

Imidazoline I2 receptors (or I2 binding sites) are complex protein targets located on the outer mitochondrial membrane and are found in various tissues, including the brain, heart, and kidneys. nih.govtocris.com They are recognized as an allosteric binding site on both monoamine oxidase A and B (MAO-A and MAO-B). tocris.com While the exact molecular identities and signaling mechanisms of I2 receptors are still being fully elucidated, they are considered an emerging drug target for neurological disorders, pain, and depression. nih.govtocris.com

The pharmacology of I2 receptors has been largely explored through the use of selective ligands. nih.gov Notably, 2-(6-methoxybenzofuran-2-yl)imidazole is a known compound related to this receptor class. nih.gov Accumulating evidence indicates that ligands for the I2 receptor are effective in models of chronic pain, including inflammatory and neuropathic pain, and may also possess neuroprotective properties. nih.gov The advancement of one selective I2 receptor ligand, CR4056, to Phase II clinical trials for chronic inflammatory pain highlights the therapeutic potential of modulating this target. nih.gov

Anti-inflammatory Properties

Benzofuran derivatives are widely recognized for their anti-inflammatory potential. nih.govnih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators.

Studies on fluorinated benzofuran and dihydrobenzofuran derivatives have shown they can suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophage cells. nih.gov This is achieved by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (NOS2), leading to a decrease in the secretion of inflammatory mediators like interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin (B15479496) E₂ (PGE₂). nih.gov For a series of fluorinated benzofuran derivatives, significant inhibitory activities were recorded, as detailed in the table below. nih.gov

Table 1: Anti-inflammatory Activity of Fluorinated Benzofuran Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Compound | IL-6 IC₅₀ (µM) | CCL2 IC₅₀ (µM) | NO IC₅₀ (µM) | PGE₂ IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 2 | >50 | 1.5 | 3.5 | 1.1 |

| Compound 3 | 1.2 | >50 | 2.4 | 1.2 |

| Compound 8 | 9.04 | 19.3 | 5.2 | 20.5 |

Data sourced from studies on fluorinated benzofuran derivatives with various substitutions. nih.gov

Furthermore, a synthetic aurone (B1235358) derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23), which shares the methoxybenzofuran core, has been shown to downregulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated cells. researchgate.netijper.org These findings underscore the potential of the benzofuran scaffold as a basis for developing new anti-inflammatory agents. nih.govnih.gov

Antibacterial and Antifungal Activities

The benzofuran nucleus is a constituent of many compounds exhibiting a broad spectrum of antimicrobial activities. nih.govscispace.com

Antibacterial Activity: Derivatives of benzofuran have been tested against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.govnih.gov In one study, 2-salicyloylbenzofuran derivatives bearing carboxylic acid groups showed reasonable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.06–0.12 mM. nih.gov Another synthetic aurone, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one, selectively inhibited the growth of several strains, including MRSA and Pseudomonas aeruginosa. researchgate.netijper.org

A separate study on a furan (B31954) derivative, methyl 2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylate, demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 15.6 to 62.5 µg/mL. uem.br The lowest MIC values were recorded for S. aureus and Acinetobacter baumannii. uem.br

Table 2: Antibacterial Activity of Selected Benzofuran and Furan Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Compound Class | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 2-Salicyloylbenzofurans | S. faecalis, MSSA, MRSA | 0.06–0.55 mM |

| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one | MRSA, P. aeruginosa | Inhibition Zone Data |

| Methyl 2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylate | S. aureus, A. baumannii | 15.6 µg/mL |

Data compiled from various studies on benzofuran and furan derivatives. researchgate.netijper.orgnih.govuem.br